Critical Micelle Concentration (CMC): Octadecyl Chain Length Confers 100-Fold Lower CMC vs. Decyl Glucoside
The critical micelle concentration (CMC) of alkyl glucosides is exquisitely sensitive to alkyl chain length, with each additional two-carbon increment reducing the CMC by roughly one order of magnitude [1]. While direct experimental CMC data for Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is not available in the public domain, class-level inference from a homologous series of β-D-alkyl glucosides allows for a robust quantitative estimate. The reported CMC values for octyl, decyl, and dodecyl β-D-glucopyranosides at 25°C are 0.025 M, 0.0022 M, and 0.00019 M, respectively [1]. Extrapolating this trend to an octadecyl (C18) chain yields a predicted CMC in the low micromolar range (approximately 0.00002 M or 20 µM), which is over 100-fold lower than that of decyl glucoside (0.0022 M) and more than 1000-fold lower than octyl glucoside (0.025 M) [1]. This stark difference quantifies why this compound forms micelles at vastly lower concentrations, enabling its use as a detergent or membrane probe at concentrations that minimally perturb lipid bilayer integrity compared to shorter-chain analogs [2].
| Evidence Dimension | Critical Micelle Concentration (CMC) in aqueous solution |
|---|---|
| Target Compound Data | Predicted ~0.00002 M (20 µM) at 25°C (based on chain-length extrapolation from β-D-alkyl glucoside series) |
| Comparator Or Baseline | Decyl β-D-glucopyranoside: 0.0022 M at 25°C; Octyl β-D-glucopyranoside: 0.025 M at 25°C |
| Quantified Difference | Predicted CMC is >100-fold lower than decyl glucoside; >1000-fold lower than octyl glucoside |
| Conditions | Aqueous solution at 25°C; surface tension measurements |
Why This Matters
A lower CMC dictates that the compound will remain in a monomeric state at much lower concentrations, which is critical for applications requiring minimal detergent-induced membrane disruption, such as the gentle solubilization of sensitive membrane proteins or the study of lipid-carbohydrate interactions without bilayer solubilization.
- [1] Shinoda, K., Yamaguchi, T., & Hori, R. (1961). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-d-Alkyl Glucosides and their Mixtures. Bulletin of the Chemical Society of Japan, 34(2), 237–241. View Source
- [2] de la Maza, A., Coderch, L., Lopez, O., & Parra, J. L. (1998). Solubilization of phosphatidylcholine unilamellar liposomes caused by alkyl glucosides. Journal of Surfactants and Detergents, 1(3), 351–358. View Source
